molecular formula C25H28N4O3 B246595 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Cat. No. B246595
M. Wt: 432.5 g/mol
InChI Key: QBOVCIXOVCIOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to have various biochemical and physiological effects. Some of the most significant effects include:
Anti-cancer properties: This compound has been found to inhibit the growth of various cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Anti-inflammatory properties: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation.
Neuroprotective properties: Studies have shown that this compound has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are associated with these disorders.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has several advantages and limitations for lab experiments. Some of the most significant advantages include:
Specificity: This compound has been found to have specific effects on cancer cells, inflammatory cells, and neurons, which makes it a promising candidate for targeted therapy.
Low toxicity: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to have low toxicity in animal studies, which makes it a safe candidate for further research.
Some of the limitations of this compound for lab experiments include:
Cost: The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents, which makes it a costly compound to produce.

Future Directions

1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative disorders. Some of the future directions for research include:
Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Drug Delivery Systems: The development of drug delivery systems that can target this compound to specific cells or tissues could enhance its therapeutic potential.
Structural Modifications: The synthesis of structural analogs of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone could lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a promising compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction of 4-methoxyphenyl isocyanate with 1-(2-oxo-2-(1-piperidinyl)ethyl)-1H-benzimidazole-2-carboxylic acid followed by the addition of pyrrolidine and acetic anhydride. The final product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has shown potential applications in various fields of medicine. Some of the most promising areas of research include cancer treatment, inflammation, and neurodegenerative disorders.
Cancer Treatment: Several studies have shown that 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Inflammation: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation.
Neurodegenerative Disorders: Studies have also shown that 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are associated with these disorders.

properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H28N4O3/c1-32-20-11-9-19(10-12-20)28-16-18(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-2-6-14-27/h3-4,7-12,18H,2,5-6,13-17H2,1H3

InChI Key

QBOVCIXOVCIOPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.